Cas no 2424-02-4 (2-Propen-1-amine,N-ethyl-)
2-Propen-1-amine,N-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-amine,N-ethyl-
- ALLYLETHYLAMINE
- Ethyl(2-propenyl)amine
- ethylallyl amine
- N,N-allylethylamine
- N-allyl,N-ethylamine
- N-Ethyl-2-propen-1-amine
- N-ethylallylamine
- N-ethylprop-2-en-1-amine
- N-vinylmethylethylamine
- EINECS 219-356-5
- 2424-02-4
- ethyl(prop-2-en-1-yl)amine
- NS00048061
- allyl ethyl amine
- FT-0694824
- 2-Propen-1-amine, N-ethyl-
- DTXSID30947050
- EN300-56276
- N-Allyl-N-ethylamine #
- AKOS000224644
- Allylethyl amine
- 1-Penthenylboronic acid
- MFCD00048521
-
- MDL: MFCD00048521
- Inchi: 1S/C5H11N/c1-3-5-6-4-2/h3,6H,1,4-5H2,2H3
- InChI Key: PUUULGNNRPBVBA-UHFFFAOYSA-N
- SMILES: N(CC=C)CC
Computed Properties
- Exact Mass: 85.08910
- Monoisotopic Mass: 85.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 3
- Complexity: 32.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 1.17280
2-Propen-1-amine,N-ethyl- Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Propen-1-amine,N-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-56276-0.05g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 0.05g |
$94.0 | 2023-02-10 | ||
| Enamine | EN300-56276-0.1g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 0.1g |
$140.0 | 2023-02-10 | ||
| Enamine | EN300-56276-0.25g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 0.25g |
$200.0 | 2023-02-10 | ||
| Enamine | EN300-56276-0.5g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 0.5g |
$374.0 | 2023-02-10 | ||
| Enamine | EN300-56276-1.0g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 1.0g |
$499.0 | 2023-02-10 | ||
| Enamine | EN300-56276-2.5g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 2.5g |
$978.0 | 2023-02-10 | ||
| Enamine | EN300-56276-5.0g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 5.0g |
$1448.0 | 2023-02-10 | ||
| Enamine | EN300-56276-10.0g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 10.0g |
$2146.0 | 2023-02-10 | ||
| OTAVAchemicals | 1868920-100MG |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 95% | 100MG |
$98 | 2023-07-10 | |
| OTAVAchemicals | 1868920-250MG |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 95% | 250MG |
$137 | 2023-07-10 |
2-Propen-1-amine,N-ethyl- Related Literature
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-Propen-1-amine,N-ethyl-
Recent Advances in the Study of 2-Propen-1-amine, N-ethyl- (CAS: 2424-02-4): Applications and Mechanisms in Chemical Biology and Medicine
The compound 2-Propen-1-amine, N-ethyl- (CAS: 2424-02-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and material science. This research briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic uses, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the role of 2-Propen-1-amine, N-ethyl- as a key intermediate in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of small-molecule inhibitors targeting protein-protein interactions, particularly in oncology. The compound's unique structural features, including its reactive amine and alkene groups, enable facile functionalization, making it a valuable building block for combinatorial chemistry.
In addition to its synthetic applications, 2-Propen-1-amine, N-ethyl- has shown promising biological activity in preliminary pharmacological screens. Research conducted at the University of Cambridge revealed its moderate inhibitory effects on certain kinase enzymes implicated in inflammatory diseases. These findings suggest potential applications in the development of anti-inflammatory agents, though further in vivo studies are required to validate these effects.
From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 2-Propen-1-amine, N-ethyl- with biological targets. Molecular docking simulations indicate that the compound's ethylamine moiety plays a critical role in binding to hydrophobic pockets of target proteins, while the propenyl group contributes to π-π stacking interactions. These insights are guiding the rational design of derivatives with enhanced potency and selectivity.
Despite these advances, challenges remain in the large-scale production and purification of 2-Propen-1-amine, N-ethyl-. A 2024 report in Organic Process Research & Development outlined novel catalytic methods for its synthesis, achieving higher yields and purity compared to traditional routes. These process improvements are expected to facilitate broader adoption of the compound in industrial and academic research settings.
Looking ahead, the unique properties of 2-Propen-1-amine, N-ethyl- position it as a compound of continued interest in chemical biology. Ongoing research is exploring its potential in targeted drug delivery systems, where its amine group could serve as an attachment point for tumor-homing ligands. Furthermore, its application in polymer chemistry for biomedical materials is an emerging area of investigation.
In conclusion, 2-Propen-1-amine, N-ethyl- (CAS: 2424-02-4) represents a multifunctional compound with diverse applications in medicinal chemistry and beyond. The recent advances summarized in this briefing underscore its potential while highlighting areas for future research, particularly in optimizing its pharmacological properties and expanding its utility in drug development pipelines.
2424-02-4 (2-Propen-1-amine,N-ethyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)